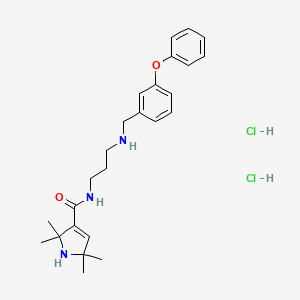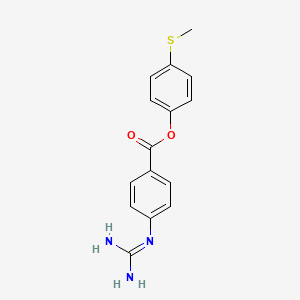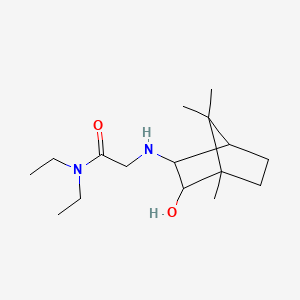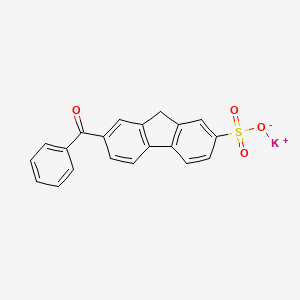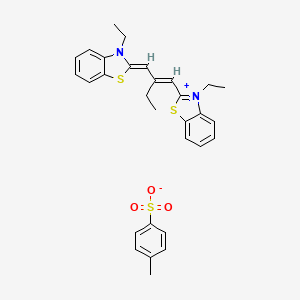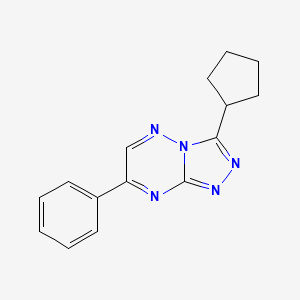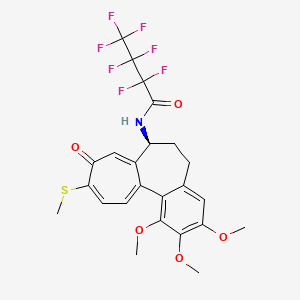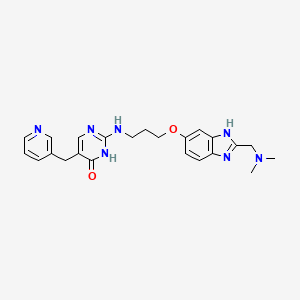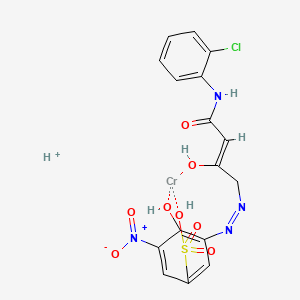
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core with a highly substituted benzene ring, making it a unique and versatile molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves multiple steps. The initial step typically includes the preparation of the azo compound through a diazotization reaction, followed by coupling with a substituted benzene derivative. The chromate ion is then introduced through a complexation reaction under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the final product’s composition.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their corresponding oxidized forms.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the chromate ion.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) involves its interaction with molecular targets through its chromate core and aromatic ring. The chromate ion can participate in redox reactions, altering the oxidation state of target molecules. The aromatic ring can engage in π-π interactions and hydrogen bonding, facilitating binding to specific sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chloroanilino)-3-methylpyrido(1,2-a)benzimidazole-4-carbonitrile
- 3-CL-N-(2,2,2-trichloro-1-(((2-chloroanilino)carbothioyl)amino)ethyl)benzamide
Uniqueness
Hydrogen (3-((1-((2-chloroanilino)carbonyl)-2-oxopropyl)azo)-4-hydroxy-5-nitrobenzene-1-sulphonato(3-))chromate(1-) is unique due to its combination of an azo group, a chromate core, and multiple substituents on the benzene ring
Eigenschaften
CAS-Nummer |
85896-36-2 |
|---|---|
Molekularformel |
C16H14ClCrN4O8S+ |
Molekulargewicht |
509.8 g/mol |
IUPAC-Name |
3-[[(Z)-4-(2-chloroanilino)-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;chromium;hydron |
InChI |
InChI=1S/C16H13ClN4O8S.Cr/c17-11-3-1-2-4-12(11)19-15(23)5-9(22)8-18-20-13-6-10(30(27,28)29)7-14(16(13)24)21(25)26;/h1-7,22,24H,8H2,(H,19,23)(H,27,28,29);/p+1/b9-5-,20-18?; |
InChI-Schlüssel |
RBAATCOBYSGLIA-NRCYWBMXSA-O |
Isomerische SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)/C=C(/CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)\O)Cl.[Cr] |
Kanonische SMILES |
[H+].C1=CC=C(C(=C1)NC(=O)C=C(CN=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)O)Cl.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


